1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea
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Overview
Description
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a piperidine ring, and an ethoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and piperidine intermediates. The key steps include:
Formation of Benzo[d]thiazole: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of Piperidine Intermediate: The piperidine ring can be synthesized via hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling Reaction: The benzo[d]thiazole and piperidine intermediates are coupled using a suitable linker, such as a halomethyl compound, under basic conditions.
Urea Formation: The final step involves the reaction of the coupled intermediate with 4-ethoxyphenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Oxidized benzo[d]thiazole derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring may enhance the compound’s binding affinity and selectivity. The ethoxyphenyl group can further modulate the compound’s pharmacokinetic properties, improving its efficacy and stability.
Comparison with Similar Compounds
Similar Compounds
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenylurea: Lacks the ethoxy group, which may affect its solubility and biological activity.
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of an ethoxy group, potentially altering its pharmacokinetic profile.
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorophenyl)urea: The presence of a chlorine atom can significantly change its reactivity and biological interactions.
Uniqueness
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can enhance its solubility and potentially improve its interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-2-28-18-9-7-17(8-10-18)24-21(27)23-15-16-11-13-26(14-12-16)22-25-19-5-3-4-6-20(19)29-22/h3-10,16H,2,11-15H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBBZGBAVZSYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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